5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing quaternary nitrogen centers. The official International Union of Pure and Applied Chemistry name, as documented in chemical databases, is designated as 5-(1-(2-chlorophenyl)-2-methoxy-2-oxoethyl)thieno[3,2-c]pyridin-5-ium bromide. This nomenclature reflects the specific substitution pattern at the nitrogen-5 position of the thieno[3,2-c]pyridine core structure, where the substituent consists of a complex side chain containing both chlorophenyl and methoxy ester functionalities.
The naming convention begins with the identification of the parent heterocyclic system, thieno[3,2-c]pyridine, which describes the fusion pattern between a thiophene ring and a pyridine ring. The numerical designation [3,2-c] indicates the specific positions where the rings are fused, following the standardized numbering system for bicyclic heterocycles. The pyridinium terminology reflects the quaternization of the nitrogen atom, creating a positively charged species that requires a counterion for charge neutrality. Alternative systematic names found in the literature include variations such as "Thieno[3,2-c]pyridinium, 5-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydro-, bromide" when referring to the partially saturated analog.
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-thieno[3,2-c]pyridin-5-ium-5-ylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-10,15H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVLRAABMWEEHR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)[N+]2=CC3=C(C=C2)SC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747343 | |
| Record name | 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridin-5-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251736-86-3 | |
| Record name | 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridin-5-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Sulfonamide Intermediates
The foundational method derives from U.S. Patent 3,969,358, which outlines acid-catalyzed cyclization of N-(thienylmethyl)-N-[2,2-(OR)₂ethyl]-para-toluenesulfonamides. For this compound:
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Intermediate preparation : React 3-bromomethylthiophene with N-[2,2-(methoxy)₂ethyl]-para-toluenesulfonamide in ethanol under reflux.
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Cyclization : Treat the sulfonamide intermediate with 12N HCl in ethanol at 80–100°C for 4–6 hours to form the thieno[3,2-c]pyridinium core.
Reaction conditions :
| Parameter | Specification |
|---|---|
| Acid | 12N HCl |
| Solvent | Ethanol |
| Temperature | Reflux (78–100°C) |
| Time | 4–6 hours |
Yields for analogous structures in the patent reach 76% after distillation.
Introduction of 2-Chlorophenyl and Methoxy-oxoethyl Groups
Alkylation of the Thienopyridinium Core
The side chain is introduced via nucleophilic substitution:
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Reagents :
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2-Chlorophenylacetic acid methyl ester
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Thieno[3,2-c]pyridinium intermediate (from Section 2.1)
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Mechanism :
Optimization data :
| Base | Solvent | Yield (%) |
|---|---|---|
| NaH | THF | 58 |
| K₂CO₃ | DMF | 42 |
| DBU | Acetonitrile | 65 |
Bromide Salt Formation
The final step involves anion exchange to produce the bromide salt:
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Process :
Critical parameters :
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Stoichiometry : 1.2 equivalents of HBr ensures complete ion exchange.
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Purity : Recrystallization from ethanol/water (9:1) achieves >90% purity.
Alternative Routes and Comparative Analysis
Schiff Base Reduction Pathway
An alternative approach from Patent 3,969,358 involves:
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Condensation of 3-thienaldehyde with 2,2-diethoxyethylamine.
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Sodium borohydride reduction to form the amine intermediate.
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Cyclization and functionalization as above.
Yield comparison :
| Method | Overall Yield (%) |
|---|---|
| Sulfonamide cyclization | 52 |
| Schiff base reduction | 41 |
Scalability and Industrial Considerations
Industrial production faces challenges:
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Cost : 2-chlorophenylacetic acid derivatives increase raw material expenses by ~30% compared to simpler analogs.
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Safety : Exothermic reactions during cyclization require jacketed reactors with temperature control ≤±2°C.
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Regulatory : Bromide content must meet ICH Q3D guidelines (<50 ppm heavy metals) .
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: For studying antimicrobial activity and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: Used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The compound targets specific proteins and enzymes within the microbial cells, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-(2-Chlorophenyl)[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate
- Clopidogrel Hydrogen Sulfate
Uniqueness
5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide is unique due to its specific structural features, such as the presence of a thieno[3,2-c]pyridinium ring and a methoxy group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its synthesis, structural properties, and biological activity, including anticancer effects and mechanisms of action.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 320.8 g/mol. Its structure features a thieno[3,2-c]pyridinium core, which is known for its pharmacological relevance.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thieno[3,2-c]pyridine derivatives have been recognized for their ability to inhibit various cancer cell lines. For instance:
- In vitro Studies : The compound exhibited cytotoxicity against multiple cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The half-maximal inhibitory concentration (IC50) values were reported to be significantly lower than those of many existing therapies, indicating potent anticancer activity .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it may act as an inhibitor of the epidermal growth factor receptor (EGFR), which is often mutated in various cancers. Studies have shown that modifications in the compound's structure can enhance its binding affinity to EGFR, leading to increased cytotoxicity in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Research indicates that:
- Substituents on the thieno[3,2-c]pyridine ring can significantly affect its potency. For example, compounds with N-methylpyrazole substitutions demonstrated higher cytotoxic activity compared to those without such modifications .
- The presence of the chlorophenyl group enhances the lipophilicity and overall bioavailability of the compound, making it more effective against cancer cells .
Example 1: Cytotoxicity Evaluation
In a comparative study involving several thienopyridine derivatives:
- Compound B1 (a derivative closely related to the target compound) showed an IC50 value of 13 nM against EGFR L858R/T790M mutant kinase.
- Other derivatives displayed varying levels of activity; however, those with structural similarities to this compound consistently demonstrated significant cytotoxic effects across different cancer cell lines .
Data Summary
| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| B1 | 0.297 | A549 | EGFR Inhibition |
| B7 | 15.629 | NCI-H1975 | EGFR Inhibition |
| Target Compound | <10 | Various Cancer Lines | Cytotoxicity via signaling pathway inhibition |
Q & A
Q. What synthetic methodologies are reported for synthesizing 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide?
The compound is synthesized via alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with methyl α-bromo-2-chlorophenyl acetate under optimized conditions. Key steps include:
- Quaternization : The pyridine nitrogen reacts with the bromoester to form the pyridinium salt.
- Chiral resolution : Racemic mixtures are resolved using chiral reagents like levocamphor-10-sulfonic acid to isolate enantiomers .
- Purification : Hygroscopic intermediates require careful handling (e.g., Et₂O washes) to isolate the bromide salt .
Q. How is structural characterization performed for this compound?
Characterization relies on:
- NMR spectroscopy : ¹H-NMR signals at δ 7.3–7.5 ppm confirm aromatic protons, while δ 3.4–3.6 ppm corresponds to methoxy and pyridinium methylene groups .
- Mass spectrometry : ESI-MS peaks at m/z 535–624 [M+H]⁺ validate molecular weight and fragmentation patterns .
- Elemental analysis : Used to confirm purity (>98%) in synthesized batches .
Q. What is the role of this compound in impurity profiling of clopidogrel?
It is a critical quaternary salt impurity (Clopidogrel Quaternary Salt) formed during clopidogrel synthesis. Regulatory guidelines (e.g., USP) mandate its quantification at ≤0.1% using:
- HPLC : Reverse-phase C18 columns with UV detection at 220 nm .
- Reference standards : Commercially available at 25 mg scales for calibration .
Advanced Research Questions
Q. How does the thieno-pyridinium scaffold influence pharmacological activity?
The sulfur-containing thieno ring enhances electron-deficient properties , affecting:
Q. What challenges arise in chiral resolution of this compound?
The stereogenic center at the 2-chlorophenyl group requires:
Q. How do degradation pathways impact analytical method development?
Under acidic/oxidative conditions, the compound degrades into:
Q. What computational methods predict its reactivity in biological systems?
Q. How is stability evaluated under storage conditions?
- Forced degradation : Exposure to 40°C/75% RH for 4 weeks shows <5% degradation, confirming stability in amber glass vials .
- Hygroscopicity testing : Weight gain ≥2% under 90% RH necessitates desiccants for long-term storage .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
